Brigimadlin intermediate-1

Chemical Purity Quality Control ADC Intermediate

This is Brigimadlin intermediate-1 (CAS 1149388-04-4), the designated precursor for the clinical MDM2-p53 antagonist Brigimadlin. Its essential 2-methyl group, retained in the final drug, enables high-affinity binding. Unlike regioisomeric analogs, this precise substitution ensures synthetic fidelity. Ideal for oncology research, ADC payload-linker construction, and analytical validation. High-purity grade supports downstream CMC requirements.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B15137368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrigimadlin intermediate-1
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])N)C(=O)OC
InChIInChI=1S/C9H10N2O4/c1-5-6(9(12)15-2)3-4-7(10)8(5)11(13)14/h3-4H,10H2,1-2H3
InChIKeyAAPWHMLRYVZJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-2-Methyl-3-Nitrobenzoate (CAS 1149388-04-4): A Key Tri-Substituted Intermediate for MDM2 Antagonist and ADC Synthesis


Methyl 4-amino-2-methyl-3-nitrobenzoate (CAS 1149388-04-4; molecular formula C9H10N2O4; MW 210.19) is a tri-substituted aromatic nitrobenzoate ester bearing amino (4-position), methyl (2-position), and nitro (3-position) substituents on the benzene core, with a methyl ester at the 1-position [1]. This compound is specifically recognized as Brigimadlin intermediate-1, a key synthetic precursor to Brigimadlin (BI 907828), an investigational small-molecule MDM2–p53 antagonist currently in clinical development for oncology applications [2]. It also serves as a versatile building block for Antibody–Drug Conjugate (ADC) synthesis . The compound exists as a solid at room temperature with a topological polar surface area (tPSA) of 98.1 Ų and calculated logP of approximately 1.8 [1].

Why Methyl 4-Amino-2-Methyl-3-Nitrobenzoate Cannot Be Substituted by Unmethylated Analogs or Regioisomers


In substituted benzoate intermediates, the precise pattern of ring substitution is deterministic for both downstream synthetic utility and physicochemical properties. Methyl 4-amino-2-methyl-3-nitrobenzoate features a critical 2-methyl group that cannot be replicated by unmethylated analogs such as methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6; C8H8N2O4) . This methyl substituent exerts two distinct effects: (1) it alters the electronic environment of the aromatic ring, modulating the electron density distribution via inductive donation that influences the reactivity of the adjacent nitro group in nucleophilic substitution pathways [1]; and (2) it serves as an essential pharmacophoric element that is directly incorporated into the final Brigimadlin spiro-oxindole scaffold, where the 2-methyl group contributes to the optimal steric and hydrophobic interactions required for high-affinity MDM2 binding [2]. Regioisomeric variants—including methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9), which relocates the nitro group from the 3-position to the 5-position while shifting the amino group from 4-position to 3-position —present fundamentally different electronic and steric profiles that would alter or abrogate the intended synthetic transformations. The precise 2-methyl-3-nitro-4-amino arrangement is non-interchangeable in the context of MDM2 antagonist synthesis; substitution with any close analog would derail the designed synthetic route and compromise the biological activity of the final drug candidate.

Quantitative Differentiation Evidence: Methyl 4-Amino-2-Methyl-3-Nitrobenzoate vs. Closest Analogs and In-Class Candidates


Evidence 1: Higher Purity Specification vs. Common Nitrobenzoate Intermediates Supports Reliable Downstream Synthesis

Methyl 4-amino-2-methyl-3-nitrobenzoate is commercially supplied with a purity specification of >98% (HPLC), as documented by multiple vendors supporting Brigimadlin intermediate procurement . In contrast, generic nitrobenzoate intermediates such as methyl 4-amino-3-nitrobenzoate are frequently supplied at a baseline purity of ≥95% . The 3% absolute purity differential, while modest in absolute terms, is meaningful in multi-step synthetic sequences where each percentage point of impurity accumulates across transformations. This is particularly consequential for ADC payload-linker assembly, where sub-stoichiometric impurities can irreversibly cap reactive handles and reduce final conjugation efficiency [1].

Chemical Purity Quality Control ADC Intermediate

Evidence 2: 2-Methyl Substituent Confers Unique Reactivity Profile in Nucleophilic Substitution vs. 2-Methoxy Analogs

Kinetic studies on 4-nitrophenyl 2-methylbenzoates demonstrate that the 2-methyl substituent significantly alters reactivity compared to 2-methoxy analogs in nucleophilic substitution with cyclic secondary amines. Specifically, 4-nitrophenyl 2-methylbenzoate (6d) exhibits substantially lower second-order rate constants (kN) than the corresponding 4-nitrophenyl 2-methoxybenzoate (5) when reacted with amines such as piperidine and morpholine in acetonitrile at 25.0 ± 0.1 °C [1]. This reduced reactivity arises from the replacement of the electron-withdrawing 2-MeO group (σp = -0.27) with the electron-donating 2-Me group (σp = -0.17), which diminishes the electrophilicity of the ester carbonyl toward nucleophilic attack [2]. While the study was conducted on 4-nitrophenyl ester leaving groups rather than methyl esters, the benzoyl moiety electronic modulation by the 2-methyl substituent is directly transferable to methyl 4-amino-2-methyl-3-nitrobenzoate, where the 2-methyl group similarly modulates the electronic character of the ester carbonyl, influencing its susceptibility to nucleophilic acyl substitution during amide bond formation [1].

Nucleophilic Substitution Structure-Reactivity Kinetics

Evidence 3: MDM2 Inhibitor Intermediate with Documented Activity Context (Brigimadlin: IC50 7.90 nM)

Methyl 4-amino-2-methyl-3-nitrobenzoate is the designated intermediate for Brigimadlin (BI 907828), an investigational MDM2–p53 antagonist . Brigimadlin demonstrates an IC50 of 7.90 nM for inhibition of MDM2 interaction with p53 in human U87MG glioblastoma cells, as measured by quantitative sandwich immune-enzymatic assay after 10 minutes of compound exposure [1]. The 2-methyl group present in the intermediate is directly retained in the final Brigimadlin structure and is essential for optimal occupancy of the MDM2 p53-binding pocket [2]. Substitution with methyl 4-amino-3-nitrobenzoate (lacking the 2-methyl group) would produce an intermediate that, upon completion of the synthetic route, yields a des-methyl analog of Brigimadlin—a compound for which no MDM2 inhibitory data exist and which would be expected to exhibit reduced binding affinity due to loss of hydrophobic contacts within the MDM2 binding cleft [2].

MDM2-p53 Oncology Targeted Therapy

Evidence 4: Regioisomeric Differentiation Confers Exclusive Synthetic Utility in Brigimadlin and ADC Pathways

Methyl 4-amino-2-methyl-3-nitrobenzoate (CAS 1149388-04-4) exists as one of several regioisomeric methyl-amino-methyl-nitrobenzoates. A closely related regioisomer is methyl 3-amino-2-methyl-5-nitrobenzoate (CAS 146948-44-9), which differs in the relative positioning of the amino and nitro groups on the aromatic ring . The 4-amino-2-methyl-3-nitro regioisomer (target compound) is specifically documented as Brigimadlin intermediate-1 and is further specified for Antibody–Drug Conjugate (ADC) synthesis applications . The 3-amino-2-methyl-5-nitro regioisomer, in contrast, lacks any documented association with Brigimadlin synthesis or ADC linker chemistry and is cataloged primarily as a general research chemical . This regioisomeric specificity arises from the fact that the 4-amino group of the target compound serves as the critical nucleophilic site for downstream acylation or coupling reactions in the Brigimadlin synthetic sequence, a site that is positioned differently in the 3-amino-2-methyl-5-nitro isomer, thereby altering the trajectory and outcome of intended bond-forming steps [1].

Regioisomer ADC Linker Synthetic Intermediate

Recommended Procurement and Application Scenarios for Methyl 4-Amino-2-Methyl-3-Nitrobenzoate Based on Differential Evidence


Scenario 1: Synthesis of Brigimadlin (BI 907828) MDM2–p53 Antagonist for Oncology Research

This compound is the designated Brigimadlin intermediate-1, required for constructing the spiro-oxindole core of Brigimadlin (BI 907828), a clinical-stage MDM2–p53 antagonist with an IC50 of 7.90 nM in U87MG cells [1]. The 2-methyl substituent present in this intermediate is directly retained in the final Brigimadlin structure and is essential for optimal hydrophobic interaction with the MDM2 p53-binding pocket [2]. Procurement of this specific intermediate, rather than unmethylated or regioisomeric alternatives, ensures that the downstream synthetic effort yields the intended MDM2 antagonist. This scenario is appropriate for medicinal chemistry teams conducting MDM2-p53 pathway research or developing targeted cancer therapeutics requiring TP53 wild-type reactivation.

Scenario 2: Antibody–Drug Conjugate (ADC) Payload-Linker Assembly Requiring Defined Intermediate Purity

This compound is documented as a building block for Antibody–Drug Conjugate (ADC) synthesis [1], where its >98% commercial purity specification [2] supports high-fidelity payload-linker construction. In ADC development, impurities at the intermediate stage can irreversibly cap reactive conjugation handles (e.g., maleimide or NHS ester moieties), reducing the final drug-to-antibody ratio (DAR) and introducing heterogeneity that complicates regulatory characterization . The higher purity specification of this compound relative to generic nitrobenzoate intermediates (typically ≥95%) reduces the impurity burden entering the conjugation sequence. This scenario is recommended for bioconjugation chemistry teams and CMC development groups requiring well-characterized intermediates for ADC payload-linker assembly.

Scenario 3: Structure-Reactivity Studies of Tri-Substituted Benzoates in Nucleophilic Acyl Substitution

This compound serves as a defined tri-substituted benzoate scaffold for investigating the electronic and steric effects of a 2-methyl substituent on ester carbonyl reactivity. Kinetic studies on analogous 2-methylbenzoate systems demonstrate that the 2-Me substituent (σp = -0.17) reduces electrophilicity compared to 2-MeO (σp = -0.27) in nucleophilic substitution reactions [1]. The target compound—bearing amino (4-position), nitro (3-position), and methyl (2-position) substituents—provides a well-characterized, commercially available substrate for extending these mechanistic investigations to amine-nitro substituted systems. This scenario is appropriate for physical organic chemistry laboratories studying substituent effects on acylation kinetics and for process chemistry teams optimizing amide bond-forming conditions in complex molecule synthesis.

Scenario 4: Regioisomeric Purity Control in Pharmaceutical Intermediate Procurement

The target compound (4-amino-2-methyl-3-nitro isomer) is one of multiple regioisomeric methyl-amino-methyl-nitrobenzoates that share the identical molecular formula (C9H10N2O4) and molecular weight (210.19) [1]. In pharmaceutical intermediate procurement, regioisomeric contamination represents a critical quality risk, as the presence of even low levels of the 3-amino-2-methyl-5-nitro isomer (CAS 146948-44-9) [2] could divert the intended synthetic pathway or generate difficult-to-remove byproducts. This scenario applies to quality control and analytical development groups requiring authentic reference standards for HPLC method validation, impurity profiling, and regioisomer-specific identification in incoming material release testing for Brigimadlin manufacturing campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brigimadlin intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.